![molecular formula C15H16N2O3 B1644202 N-(5-Amino-2-methoxyphenyl)-3-methoxybenzamide CAS No. 926266-18-4](/img/structure/B1644202.png)
N-(5-Amino-2-methoxyphenyl)-3-methoxybenzamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-3-methoxybenzamide (NAMB) is a chemical compound that is increasingly being studied for its potential applications in scientific research. NAMB is a member of the benzamide family and is composed of an amine group, a phenyl group, and a benzene ring. It is a colorless solid at room temperature and has a molecular weight of 202.25 g/mol. NAMB is soluble in water and ethanol and is also known for its low toxicity and low cost.
Scientific Research Applications
Synthesis and Antiviral Activity
A notable application is the synthesis of N-phenylbenzamide derivatives for their antiviral activities. One study synthesized a series of novel derivatives and tested them against Enterovirus 71 (EV 71), identifying compounds with low micromolar concentrations active against the virus strains, indicating potential as lead compounds for anti-EV 71 drugs (Xingyue Ji et al., 2013).
Molecular Structure and Intermolecular Interactions
Research on N-3-hydroxyphenyl-4-methoxybenzamide has contributed to understanding intermolecular interactions and molecular structure. A study employing X-ray diffraction and DFT calculations examined the influence of these interactions on molecular geometry, emphasizing the importance of crystal packing and dimerization (Sedat Karabulut et al., 2014).
Antioxidant Properties
The antioxidant capacity of amino-substituted benzamide derivatives has been a subject of investigation. A combined experimental and computational study found that these derivatives exhibit improved antioxidative properties compared to reference molecules, suggesting their potential as potent antioxidants (N. Perin et al., 2018).
Antibacterial and Pharmaceutical Properties
3-Methoxybenzamide and its derivatives have been explored for their antibacterial properties and potential as pharmaceutical agents. Research into alkyl derivatives of 3-methoxybenzamide identified potent antistaphylococcal compounds with improved drug-like properties (D. Haydon et al., 2010).
Crystal Structure Analysis
The crystal structure of related compounds, like N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, has been elucidated through X-ray analysis, providing insights into the conformation and hydrogen bonding within crystalline polymorphs (N. Yasuoka et al., 1969).
properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-3-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-12-5-3-4-10(8-12)15(18)17-13-9-11(16)6-7-14(13)20-2/h3-9H,16H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKFTILQIYENPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-3-methoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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